BenchChemオンラインストアへようこそ!

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

Chiral purity Peptide synthesis Quality control

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid, also known as Boc-Hse(Me)-OH or N-α-(t-Butoxycarbonyl)-O-methyl-L-homoserine, is a chiral, Boc-protected non-canonical amino acid building block featuring an O-methyl ether on the homoserine side chain. It is utilized extensively in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling, where the Boc group safeguards the α-amino function during chain elongation.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
Cat. No. B15307359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)OC
InChIInChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
InChIKeyVJDDIZFIHZRFLU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Hse(Me)-OH (CAS 104839-08-9): A Boc-Protected O-Methyl-L-Homoserine Building Block for Precision Peptide Synthesis


(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid, also known as Boc-Hse(Me)-OH or N-α-(t-Butoxycarbonyl)-O-methyl-L-homoserine, is a chiral, Boc-protected non-canonical amino acid building block featuring an O-methyl ether on the homoserine side chain. It is utilized extensively in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling, where the Boc group safeguards the α-amino function during chain elongation . The compound carries a molecular formula of C10H19NO5 (MW 233.26) and exhibits predicted physicochemical properties including a boiling point of 384.1±37.0 °C and density of 1.125±0.060 g/cm³ [1]. The O-methyl substitution at the side-chain hydroxyl terminus distinguishes it from the parent Boc-L-homoserine (Boc-Hse-OH), altering lipophilicity and hydrogen-bonding capacity in ways that influence peptide conformation, solubility, and chromatographic behavior of both the protected intermediate and the final deprotected peptide .

Why Boc-Hse(Me)-OH Cannot Be Safely Interchanged with Unprotected Homoserine or Non-Methylated Boc-Homoserine Analogs


Generic substitution of Boc-Hse(Me)-OH with Boc-L-homoserine (Boc-Hse-OH, CAS 41088-86-2) or with the D-enantiomer (Boc-D-Hse(Me)-OH) introduces three distinct risks that propagate through downstream peptide synthesis and biological evaluation. First, the O-methyl ether eliminates the side-chain hydroxyl as a hydrogen-bond donor; this is consequential because O-methyl-L-homoserine replacement of methionine in N-formylpeptides demonstrably shifts backbone conformation from extended to folded at the C-terminal phenylalanine residue [1]. Second, the O-methyl group increases side-chain lipophilicity relative to the free hydroxyl of Boc-Hse-OH, directly altering solubility and chromatographic retention; the measured density difference (1.125 vs. 1.204 g/cm³) and boiling point difference (384.1 vs. 421.6 °C) reflect this fundamental structural divergence . Third, stereochemical integrity is not uniform across suppliers: Watanabe Chemical specifies enantiomeric impurity at ≤0.5% for the L-isomer [2], whereas generic sources frequently do not report or control enantiomeric excess, risking compromised chiral fidelity in the final peptide product.

Quantitative Differentiation Evidence for Boc-Hse(Me)-OH: Direct Comparator Data for Procurement Decisions


Enantiomeric Purity: Watanabe Chemical Boc-Hse(Me)-OH vs. Typical Generic Vendor Boc-Amino Acid Specifications

Boc-Hse(Me)-OH sourced from Watanabe Chemical is specified with enantiomeric impurity ≤0.5% by HPLC [1]. In contrast, typical generic suppliers of Boc-protected amino acids, including Boc-L-homoserine (CAS 41088-86-2), commonly specify only gross chemical purity (e.g., ≥98% by HPLC) without an explicit enantiomeric purity limit . The ≤0.5% enantiomer specification provides procurement-level assurance that ≥99.5% of the material is the desired L-isomer, a parameter critical when the building block is positioned at pharmacophoric or chiral-sensitive sites in a peptide sequence.

Chiral purity Peptide synthesis Quality control

O-Methyl vs. Hydroxyl Physicochemical Differentiation: Boc-Hse(Me)-OH vs. Boc-L-Homoserine

The O-methyl ether of Boc-Hse(Me)-OH confers measurably distinct physicochemical properties compared to the non-methylated Boc-L-homoserine. Boc-Hse(Me)-OH has a predicted density of 1.125±0.060 g/cm³ and boiling point of 384.1±37.0 °C [1], whereas Boc-L-homoserine (CAS 41088-86-2) exhibits a higher predicted density of 1.204±0.06 g/cm³ and a higher boiling point of 421.6±40.0 °C . The lower boiling point of the O-methyl derivative is consistent with reduced intermolecular hydrogen bonding due to elimination of the hydroxyl donor. The O-methyl group also increases computed lipophilicity relative to the parent hydroxyl, which translates into altered solubility in organic solvents relevant to SPPS coupling and wash steps .

Physicochemical properties Lipophilicity Solid-phase peptide synthesis

Validated Biological Activity of O-Methyl-Homoserine-Containing Peptides: Type I Angiotensin II Antagonists

Peptides incorporating O-methyl-L-homoserine [HSer(gamma-OMe)] at position 8 of angiotensin II (ANGII) have been directly evaluated for type I antagonist activity in the rat uterus bioassay, providing quantitative pharmacological validation of this residue type. [Sar1,HSer(gamma-OMe)8]ANGII exhibited a pA2 of 7.6, and [HSer(gamma-OMe)8]ANGII exhibited a pA2 of 7.5 [1]. By comparison, the des-Asp1 analog [Des1,HSer(gamma-OMe)8]ANGII showed substantially reduced activity (pA2 < 6.0), demonstrating that the HSer(gamma-OMe) residue at position 8 functions effectively in the context of the full ANGII antagonist pharmacophore [1]. The same study reported that O-methyl-L-homoserine replacement of Ile8 in Sarilesin does not greatly alter the structural requirements for type I antagonist activity, whereas replacement of the Tyr4 hydroxyl by carboxylate or trifluoromethyl groups completely abolished activity [1].

Angiotensin II antagonists GPCR pharmacology Peptide therapeutics

Boc-Strategy Compatibility Advantage: Boc-Hse(Me)-OH Enables HF-Cleavable SPPS for Acid-Sensitive and Hydrophobic Peptide Sequences

Boc-Hse(Me)-OH is specifically designed for Boc-strategy solid-phase peptide synthesis, which employs TFA-labile Boc deprotection and final HF cleavage from the resin. This strategy is documented to be advantageous over the more common Fmoc/tBu approach in at least two specific contexts: (i) synthesis of highly hydrophobic peptides prone to aggregation during Fmoc-SPPS, where the repeated TFA treatment steps of Boc chemistry disrupt interchain hydrogen bonding and improve coupling efficiency [1]; and (ii) synthesis of peptides containing base-sensitive ester or thioester moieties, which are incompatible with the piperidine deprotection used in Fmoc chemistry [1]. The corresponding Fmoc-protected analog, Fmoc-O-methyl-L-homoserine (CAS 173212-86-7), serves the Fmoc-SPPS strategy but cannot be used in Boc-strategy syntheses without N-terminal reprotection, introducing additional synthetic steps and yield losses .

Boc-strategy SPPS Hydrophobic peptides Peptide esters

Salt Form Option: Boc-O-Methyl-L-Homoserine DCHA Salt Enhances Handling and Solubility for Large-Scale Peptide Synthesis

Boc-Hse(Me)-OH is commercially available not only as the free acid (MW 233.26) but also as the dicyclohexylamine (DCHA) salt (CAS 349545-91-1, MW 414.58) . The DCHA salt form is specifically documented to offer enhanced solubility and reduced steric hindrance during peptide coupling, facilitating the synthesis of peptides with intricate secondary structures compared to the free acid form . The DCHA counterion can be removed via standard phosphoric acid extraction in ethyl acetate or tert-butyl methyl ether to regenerate the free acid immediately before use, providing formulation flexibility . This dual-form availability contrasts with Boc-L-homoserine, which is predominantly supplied only as the free acid or as a methyl ester.

DCHA salt Peptide synthesis scale-up Solubility enhancement

Procurement-Relevant Application Scenarios for Boc-Hse(Me)-OH in Peptide Discovery and Development


Synthesis of Type I Angiotensin II Receptor Antagonist Peptide Libraries

Research groups developing SAR libraries of angiotensin II type I receptor antagonists should prioritize Boc-Hse(Me)-OH for incorporation of O-methyl-L-homoserine at position 8. Published data demonstrate that [Sar1,HSer(gamma-OMe)8]ANGII achieves a pA2 of 7.6 in rat uterus bioassay, validating that this residue supports nanomolar antagonist potency at this therapeutically relevant GPCR [1]. The explicit enantiomer specification (≤0.5% D-isomer) [2] ensures that observed biological activity can be confidently attributed to the L-configured peptide diastereomer, eliminating the confounding variable of enantiomeric impurity in pharmacological datasets.

Boc-Strategy Solid-Phase Synthesis of Hydrophobic or Ester-Containing Peptide Sequences

For peptide sequences with high hydrophobic residue content (>50%) or those incorporating base-labile ester or thioester linkages, the Boc protection strategy—for which Boc-Hse(Me)-OH is specifically designed—provides documented advantages over the Fmoc approach. The repeated TFA treatment cycles in Boc-SPPS disrupt interchain aggregation of hydrophobic peptides, while avoiding the 20% piperidine/DMF exposure that cleaves ester bonds in Fmoc-SPPS [3]. Procurement of the Boc-protected (rather than Fmoc-protected) O-methyl homoserine building block eliminates the need for N-terminal reprotection and its associated yield losses.

Construction of Base-Stable Nucleopeptide Conjugates Using Homoserine Linker Chemistry

Homoserine derivatives are established as key building blocks for covalent peptide-oligonucleotide conjugates, where the homoserine side chain forms a base-stable amino acid-nucleoside phosphate diester linkage [4]. Boc-Hse(Me)-OH offers the methyl-protected homoserine scaffold compatible with Boc-strategy assembly of the peptide portion prior to oligonucleotide conjugation. The O-methyl protection of the side-chain hydroxyl prevents undesired phosphorylation or sulfonation side reactions during peptide chain assembly, while remaining cleavable under standard HF or strong acid conditions to liberate the free hydroxyl for subsequent phosphodiester bond formation.

Kilogram-Scale Peptide API Process Development Requiring Crystalline, Non-Hygroscopic Building Blocks

Process chemistry groups scaling peptide active pharmaceutical ingredient (API) synthesis beyond gram scale should evaluate the DCHA salt form of Boc-O-methyl-L-homoserine (CAS 349545-91-1). The DCHA salt provides a crystalline, non-hygroscopic solid that simplifies accurate weighing, reduces electrostatic handling issues common with fine-powder free acids, and offers enhanced solubility in DMF, DCM, and NMP coupling solvents . The free acid can be quantitatively regenerated via phosphoric acid extraction immediately before use, providing the flexibility to employ the salt form for storage and handling while using the free acid in the coupling reaction .

Quote Request

Request a Quote for (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.